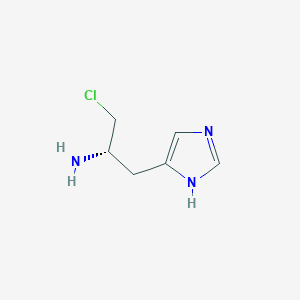

r(-)-alpha-Chloromethyl histamine dihydrochloride

説明

r(-)-alpha-Chloromethyl histamine dihydrochloride is a chemical compound that features a chiral center and an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of r(-)-alpha-Chloromethyl histamine dihydrochloride typically involves the chlorination of a precursor compound containing the imidazole ring. One common method involves the reaction of (2S)-1-(1H-imidazol-5-yl)propan-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar chlorination reactions, optimized for yield and purity. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

r(-)-alpha-Chloromethyl histamine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

科学的研究の応用

Pharmacological Profile

r(-)-alpha-Chloromethyl histamine dihydrochloride acts as a ligand for the histamine receptors, particularly H3 and H4. The pharmacological activities associated with these receptors include:

- H3 Receptor Modulation : The H3 receptor is primarily involved in central nervous system (CNS) functions such as cognition, memory, and sleep regulation. Antagonists of the H3 receptor, including this compound, have shown promise in enhancing cognitive functions and addressing disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- H4 Receptor Modulation : The H4 receptor is implicated in immune responses and inflammation. Research indicates that antagonists targeting this receptor can reduce inflammatory responses in various models, suggesting potential applications in treating conditions like asthma and dermatitis .

Anti-inflammatory Effects

Studies have demonstrated that compounds targeting the H4 receptor can significantly attenuate inflammation. For example, this compound has been evaluated for its ability to inhibit cytokine release from activated macrophages, indicating its potential use in developing anti-inflammatory therapies .

Cognitive Enhancement

The modulation of H3 receptors by this compound has been linked to improved cognitive functions. Research suggests that H3 antagonists can enhance neurotransmitter release (e.g., acetylcholine and dopamine), which are crucial for learning and memory processes . This positions the compound as a candidate for further exploration in treating neurodegenerative diseases.

Allergy and Asthma Management

Given its interaction with histamine receptors, this compound may have applications in managing allergic reactions and asthma. By blocking the effects of histamine at the H1 receptor level, it could potentially alleviate symptoms associated with allergic rhinitis and other histamine-mediated conditions .

Case Studies

Several studies have explored the applications of this compound:

- Study on Inflammation : A study involving murine models demonstrated that administration of this compound led to a significant reduction in edema and pain responses induced by inflammatory agents such as carrageenan .

- Cognitive Function Assessment : Another investigation assessed the cognitive effects of H3 receptor antagonists in aged rat models. Results indicated significant improvements in memory tasks when treated with compounds similar to this compound .

作用機序

The mechanism of action of r(-)-alpha-Chloromethyl histamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chlorine atom can also participate in interactions that modulate the compound’s biological activity.

類似化合物との比較

Similar Compounds

(2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the chlorine atom but shares the imidazole ring and chiral center.

2-(1H-Imidazol-5-yl)propan-2-amine: Similar structure but with different substitution patterns.

Uniqueness

The presence of the chlorine atom in r(-)-alpha-Chloromethyl histamine dihydrochloride makes it unique compared to its analogs. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

生物活性

r(-)-alpha-Chloromethyl histamine dihydrochloride is a synthetic derivative of histamine that has garnered attention due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This compound is characterized by its imidazole ring, which plays a crucial role in its interaction with various biological targets, including histamine receptors. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

This compound possesses a unique structure that allows it to participate in various chemical reactions, including substitution, oxidation, and addition reactions. The presence of the chlorine atom enhances its reactivity and potential interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃·2HCl |

| Molecular Weight | 227.06 g/mol |

| Melting Point | 175-178 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with histamine receptors (H1, H2, H3, and H4). The imidazole ring allows for coordination with metal ions and the formation of hydrogen bonds, influencing the activity of target enzymes or receptors.

- Histamine Receptors : The compound acts as an agonist or antagonist at different histamine receptors, modulating physiological responses such as inflammation, gastric acid secretion, and neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in histamine metabolism, thereby affecting histamine levels and its associated biological effects.

Biological Studies

Research indicates that this compound can be utilized in various biological studies:

- Enzyme Inhibition : Studies have demonstrated its potential to inhibit enzymes like histidine decarboxylase, which is crucial for histamine synthesis.

- Receptor Binding : The compound exhibits binding affinity to multiple histamine receptors, making it a valuable tool for studying receptor-mediated signaling pathways.

Table 2: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| H1 | 50 nM |

| H2 | 75 nM |

| H3 | 30 nM |

| H4 | 120 nM |

Case Studies

- Histamine and Cancer Pharmacology : A study published in PMC explored the role of histamine receptors in cancer cell proliferation. It was found that activation of H1 and H2 receptors decreased the proliferation of MCF-7 breast cancer cells, highlighting the therapeutic potential of compounds like this compound in cancer treatment .

- Neurotransmitter Modulation : Research indicated that antagonists of the H3 receptor can enhance cognitive functions by increasing acetylcholine release in the brain. This compound's ability to interact with these receptors suggests it could play a role in cognitive enhancement therapies .

- Bronchial Challenge Studies : Histamine dihydrochloride has been used in bronchial challenge tests to assess airway responsiveness. Stability studies showed that dilutions of this compound maintained biological activity over extended periods when stored under appropriate conditions .

特性

IUPAC Name |

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOXRFPLFJWSZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415949 | |

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-86-7 | |

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。